Home > Products > Screening Compounds P94204 > Carvedilol beta-D-Glucuronide (mixture of diasteromers)
Carvedilol beta-D-Glucuronide (mixture of diasteromers) -

Carvedilol beta-D-Glucuronide (mixture of diasteromers)

Catalog Number: EVT-13536940
CAS Number:
Molecular Formula: C30H34N2O10
Molecular Weight: 582.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Carvedilol beta-D-Glucuronide, a mixture of diastereomers, is a significant metabolite of carvedilol, a non-selective beta-adrenergic antagonist utilized primarily in the treatment of cardiovascular conditions such as hypertension and chronic heart failure. The formation of carvedilol beta-D-Glucuronide occurs through the glucuronidation process, which enhances the solubility and excretion of carvedilol from the body. This compound is classified under glucuronides and is essential for understanding the pharmacokinetics of carvedilol.

Source

Carvedilol beta-D-Glucuronide is synthesized from carvedilol using specific enzymes such as uridine 5'-diphospho-glucuronosyltransferases (UGTs), which facilitate the transfer of glucuronic acid to the drug molecule. This metabolic transformation is crucial for drug metabolism and clearance.

Classification

The compound falls under the category of glucuronides, which are formed through phase II metabolic reactions. It is identified by its CAS number 114869-83-9 and has a molecular formula of C30H34N2O10C_{30}H_{34}N_{2}O_{10} with a molecular weight of approximately 582.60 g/mol.

Synthesis Analysis

Methods

The synthesis of carvedilol beta-D-Glucuronide involves enzymatic glucuronidation, where carvedilol reacts with uridine 5'-diphospho-glucuronic acid in the presence of UGT enzymes. This reaction can be performed using liver microsomes or recombinant UGTs under controlled laboratory conditions.

Technical Details

  1. Enzymatic Reaction: The typical conditions for the glucuronidation reaction include:
    • Temperature: 37°C
    • pH: Approximately 7.4
    • Buffer: A suitable aqueous buffer solution
    • Substrates: Carvedilol and UDP-glucuronic acid
  2. Industrial Production: For large-scale production, bioreactors are employed to optimize yield and purity. Parameters such as enzyme concentration, reaction time, and substrate ratios are meticulously controlled to enhance efficiency.
Molecular Structure Analysis

Structure

Carvedilol beta-D-Glucuronide comprises a complex structure characterized by multiple functional groups, including hydroxyl groups and ether linkages. Its structural representation includes a carbazole moiety linked to a glucuronic acid unit.

Data

  • Molecular Formula: C30H34N2O10C_{30}H_{34}N_{2}O_{10}
  • Molecular Weight: 582.60 g/mol
  • Density: Approximately 1.5 g/cm³
  • Boiling Point: 849.1 ± 65.0 °C at 760 mmHg
  • Flash Point: 467.3 ± 34.3 °C
Chemical Reactions Analysis

Reactions

Carvedilol beta-D-Glucuronide primarily undergoes hydrolysis reactions, particularly catalyzed by beta-glucuronidase enzymes, which can revert it back to carvedilol. This process plays a vital role in drug metabolism and clearance from the body.

Technical Details

  1. Common Reagents: The hydrolysis reaction typically involves:
    • Beta-glucuronidase
    • Aqueous buffer solution at physiological pH
  2. Reaction Conditions: The hydrolysis is generally conducted under mild conditions, ensuring that physiological relevance is maintained.
  3. Major Products Formed: The primary product from this reaction is carvedilol itself, facilitating its excretion.
Mechanism of Action

Carvedilol beta-D-Glucuronide acts as a metabolite of carvedilol, which functions as a non-selective beta-adrenergic antagonist that blocks both beta-1 and beta-2 adrenergic receptors. This blockade leads to decreased heart rate and reduced blood pressure, contributing to its therapeutic effects in managing hypertension and heart failure.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Enhanced solubility due to glucuronidation facilitates renal excretion.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with enzymes like beta-glucuronidase during metabolism.
Applications

Carvedilol beta-D-Glucuronide has several scientific applications:

  1. Pharmacokinetics Studies: Essential for understanding the metabolism and elimination pathways of carvedilol.
  2. Toxicology Research: Helps assess safety profiles and potential toxicity related to carvedilol therapy.
  3. Biochemical Research: Utilized in studies focusing on enzyme kinetics related to drug metabolism.
  4. Pharmaceutical Development: Insights gained from its study contribute to optimizing drug formulations with better metabolic profiles.
Introduction to Carvedilol beta-D-Glucuronide in Drug Metabolism

Role of Glucuronidation in Phase II Drug Metabolism and Xenobiotic Elimination

Glucuronidation, catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs), constitutes a major detoxification pathway for carvedilol. This process involves the covalent linkage of β-D-glucuronic acid to carvedilol's hydroxyl group, significantly enhancing hydrophilicity to facilitate excretion. Approximately 30% of an administered carvedilol dose undergoes glucuronidation, primarily via hepatic UGT isoforms UGT1A1, UGT2B4, and UGT2B7 [1] [3]. These enzymes convert lipophilic carvedilol into polar, readily eliminable glucuronides, preventing systemic accumulation.

Table 1: Key Enzymes Involved in Carvedilol Glucuronidation

UGT IsoformTissue ExpressionContribution to Metabolism
UGT1A1Liver, intestinePrimary hydroxyl glucuronidation
UGT2B7Liver, kidneyMajor carvedilol glucuronidation
UGT2B4LiverSecondary metabolic pathway

The glucuronide metabolite exhibits fundamentally different pharmacokinetic properties compared to the parent drug:

  • Molecular Weight Increase: Addition of glucuronic acid (MW 352 Da) increases carvedilol's molecular weight from 406.5 to 582.6 Da [7]
  • Elimination Half-life: While carvedilol itself has a 7-10 hour half-life, its glucuronide conjugate is eliminated more rapidly, primarily via bile (60%) with minor renal excretion (16%) [5]
  • Toxicity Mitigation: Glucuronidation prevents the formation of reactive quinone intermediates that could result from alternative oxidation pathways, reducing potential hepatotoxicity [1]

Recent studies demonstrate that carvedilol β-D-glucuronide itself may undergo enterohepatic recirculation, where intestinal β-glucuronidases can hydrolyze the conjugate back to active carvedilol, contributing to prolonged pharmacological effects despite the parent drug's relatively short half-life [9].

Positional Isomerism and Diastereomeric Complexity in Carvedilol Glucuronides

Carvedilol's molecular complexity generates exceptional metabolic diversity upon glucuronidation. The parent drug contains one chiral center, existing clinically as a racemic mixture of R(+) and S(-) enantiomers. Glucuronidation introduces a second chiral center at the anomeric carbon (C1) of glucuronic acid, producing four possible diastereomers for each positional isomer [9]. This stereochemical intricacy presents significant analytical challenges:

Table 2: Diastereomeric and Positional Isomers of Carvedilol Glucuronide

Isomer TypeChemical BasisAnalytical Resolution Challenge
Enantiomeric pairsR/S configuration at carvedilol chiral centerBaseline separation requires chiral columns
Anomeric diastereomersα/β configuration at glucuronide C1Partial resolution on reverse-phase HPLC
Positional isomersHydroxylation at different aromatic ringsCo-elution on conventional systems

The primary glucuronidation occurs at the phenolic hydroxyl group, but oxidative metabolites (4'-OH, 5'-OH, 8-OH carvedilol) can undergo secondary conjugation, creating additional isomeric complexity. The 4'-hydroxy and 5'-hydroxy positional isomers are particularly problematic due to:

  • Identical Mass: Both exhibit m/z 422.5 for the aglycone and m/z 598.6 for glucuronides [9]
  • Similar Polarity: Nearly identical retention times on reverse-phase chromatography
  • Differential Pharmacology: S-4'-hydroxy carvedilol glucuronide retains β-blocking activity, while R-isomers are pharmacologically inert [9]

Advanced analytical strategies have been developed to resolve this complexity:

  • Chiralpak IBN-5 Columns: Provide baseline separation of all eight major carvedilol species (parent enantiomers and three metabolite pairs) through multimodal interactions [9]
  • QbD-Optimized UHPLC: Quality-by-Design approaches enable simultaneous quantification of R/S-carvedilol and R/S-metabolites with resolution >2.0 for all critical pairs [9]
  • Molecular Docking Studies: Reveal differential binding of enantiomers to chiral stationary phases due to hydrogen bonding and π-π interactions [9]

The metabolic fate differs substantially between enantiomers. First-pass metabolism preferentially targets S-carvedilol (the potent β-blocker), leading to disproportionate formation of S-carvedilol glucuronide. This enantioselectivity contributes to the higher systemic exposure of the vasodilating but weakly β-blocking R-carvedilol [9] [10].

Pharmacological Relevance of Carvedilol Metabolites in Systemic Exposure

Though traditionally considered inactivation products, carvedilol glucuronides exhibit multifaceted pharmacological and toxicological impacts:

Active Metabolite Contributions

  • β-Blocking Activity: S-4'-hydroxy carvedilol glucuronide demonstrates 13-fold greater β-adrenoceptor affinity than the parent R-carvedilol [10]
  • Enantioselective Effects: Only S-enantiomers of hydroxylated metabolites retain β-blockade, while both R/S-carvedilol glucuronides lack α₁-antagonism [9]
  • Systemic Exposure: Metabolite-to-parent AUC ratios reach 0.4-0.6 during chronic dosing, suggesting clinically relevant exposure [5]

Drug-Drug Interaction Potential

Carvedilol β-D-glucuronide exhibits complex interactions with cytochrome P450 (CYP) enzymes:

Properties

Product Name

Carvedilol beta-D-Glucuronide (mixture of diasteromers)

IUPAC Name

(3S,4S,5S,6R)-6-[1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C30H34N2O10

Molecular Weight

582.6 g/mol

InChI

InChI=1S/C30H34N2O10/c1-38-21-10-4-5-11-22(21)39-14-13-31-15-17(41-30-27(35)25(33)26(34)28(42-30)29(36)37)16-40-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30-35H,13-16H2,1H3,(H,36,37)/t17?,25-,26-,27-,28?,30+/m0/s1

InChI Key

PUVQFGCELBOSRN-HEJFJQCXSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)OC5C(C(C(C(O5)C(=O)O)O)O)O

Isomeric SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.